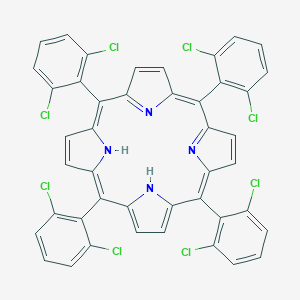
トリメチルフロログルシノール
概要
説明
Trimethylphloroglucinol (TMP) is a phenolic compound found in a variety of plant species, such as wheat, rye, and maize. It is known to have antioxidant and anti-inflammatory properties, and has been studied for its potential therapeutic applications in various clinical settings.
科学的研究の応用
分娩促進
トリメチルフロログルシノールは、分娩促進における有効性について研究されています。研究によると、分娩の第1期と第2期の期間を大幅に短縮できることが示されています。 この用途は、特に長引く分娩に関連する母体および新生児の合併症のリスクを軽減するために重要です .
産科疼痛管理
この化合物は、産科手術中の疼痛管理に使用されてきました。月経困難症、流産のおそれ、または分娩時の疼痛などの状態を軽減するために一般的に使用されます。 系統的レビューでは、産科の状況における疼痛治療におけるその有効性について分析されており、有望な結果が示されています .
医薬品における水和研究
医薬品業界では、トリメチルフロログルシノールの水和特性が広く研究されています。 研究は、無水物と二水和物の形態とその変換に焦点を当てており、これは化合物の物理化学的特性(溶解度、溶解速度、化学的安定性、バイオアベイラビリティなど)を理解するために不可欠です .
抗けいれん作用
抗けいれん剤として、トリメチルフロログルシノールは、分娩中に子宮頸部のけいれんを克服するために使用され、子宮頸部のより迅速かつ効果的な拡張につながります。 この用途は、母体または胎児の結果を損なうことなく、分娩時間を短縮するのに役立ちます .
結晶学および固体化学
この化合物は、結晶学および固体化学において重要な役割を果たしています。そのさまざまな形態と、成長条件がその結晶構造に与える影響は、科学的調査の対象となっています。 これらの特性を理解することは、医薬品材料の化学処理、取り扱い、保管に不可欠です .
熱力学的特性評価
トリメチルフロログルシノールは、その熱力学を特徴付けるために、実験技術と計算技術の独自の組み合わせを組み合わせた研究の一環となっています。 これには、水分吸着分析、ホットステージ顕微鏡、示差走査熱量測定などが含まれており、化合物の安定性と変換速度論に関する洞察を提供しています .
作用機序
Target of Action
Trimethylphloroglucinol, also known as Phloroglucinol, primarily targets the smooth muscle cells in the body . It is particularly effective against the smooth muscles of the digestive and biliary tracts . It also inhibits the action of Catechol-O-Methyl Transferase (COMT), a key enzyme involved in the metabolism of catecholamines .
Mode of Action
Trimethylphloroglucinol acts by directly inhibiting voltage-dependent calcium channels on smooth muscle cells . This inhibition leads to an antispasmodic effect, reducing spasms and associated pain . The compound’s interaction with COMT may also contribute to its spasmolytic properties by inducing relaxation of smooth muscular spasms .
Biochemical Pathways
Its inhibition of voltage-dependent calcium channels suggests it may impact calcium signaling pathways within smooth muscle cells . By inhibiting COMT, it could also influence the metabolic pathways of catecholamines .
Pharmacokinetics
It’s known that the compound can be excreted in urine as the parent drug, sulfo- and glucurono-conjugates, and hydroxylated metabolites .
Result of Action
The primary result of Trimethylphloroglucinol’s action is the reduction of spasms and associated pain in the digestive and biliary tracts . This makes it an effective treatment for conditions such as colic . In addition, it has been used in trials studying the diagnostic of Colonoscopy .
Action Environment
It’s known that the presence of water in the crystal lattice of pharmaceutical compounds can lead to significant changes in their physicochemical properties, such as solubility, dissolution rate, chemical stability, and bioavailability . Therefore, factors such as humidity and temperature could potentially influence the action, efficacy, and stability of Trimethylphloroglucinol.
Safety and Hazards
将来の方向性
TMPh is currently used in the treatment of irritable bowel syndrome (IBS) due to its antispasmodic properties . Future research could explore the potential of T-type calcium channel blockers, which could represent a future therapeutic option in IBS treatment . Additionally, the effectiveness of oral TMPh as a premedication for unsedated esophagogastroduodenoscopy has been studied, indicating another potential area of application .
生化学分析
Cellular Effects
Trimethylphloroglucinol is used to alleviate pain and spasms in the digestive and biliary tracts . It is thought to exert its effects through smooth muscle relaxation .
Molecular Mechanism
It is thought to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of Trimethylphloroglucinol at different dosages in animal models have not been extensively studied . Therefore, information on threshold effects, as well as toxic or adverse effects at high doses, is currently limited .
Transport and Distribution
Information on how Trimethylphloroglucinol is transported and distributed within cells and tissues, including any transporters or binding proteins it interacts with and its effects on localization or accumulation, is currently limited .
特性
IUPAC Name |
2,4,6-trimethylbenzene-1,3,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c1-4-7(10)5(2)9(12)6(3)8(4)11/h10-12H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNBSXKSWDLYJHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1O)C)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80196258 | |
| Record name | Trimethylphloroglucinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80196258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4463-03-0 | |
| Record name | Trimethylphloroglucinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4463-03-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trimethylphloroglucinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004463030 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trimethylphloroglucinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80196258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: While the exact mechanism of action remains unclear, research suggests that Trimethylphloroglucinol might exert its antispasmodic effect by decreasing the sensitivity of smooth muscle contractile proteins to calcium. [] Further research is needed to fully elucidate its interaction with molecular targets and downstream effects.
A: Trimethylphloroglucinol has the molecular formula C9H12O3 and a molecular weight of 168.19 g/mol. [, , ]
A: High-performance liquid chromatography (HPLC) coupled with various detectors, such as UV detectors, is widely used for the analysis of Trimethylphloroglucinol. [, , , , , ] Spectrophotometric methods have also been explored for its quantification. []
A: Studies indicate that Trimethylphloroglucinol exhibits degradation under oxidative conditions (exposure to hydrogen peroxide), while showing better stability under acidic, basic, and thermal stress. [, ]
ANone: The provided research papers mainly focus on analytical methods and do not provide detailed information about the absorption, distribution, metabolism, and excretion (ADME) of Trimethylphloroglucinol.
A: While Trimethylphloroglucinol is generally considered safe, there have been isolated case reports of severe allergic reactions (anaphylaxis) associated with its use. [, ]
A: Research has explored the effects of Trimethylphloroglucinol on colonic motility in both animal models (dogs) [] and human clinical studies. [, ]
A: Clinical trials have shown that Trimethylphloroglucinol, often in combination with phloroglucinol, can reduce pain associated with IBS. [, , , ]
A: Analytical method validation for Trimethylphloroglucinol involves assessing parameters like linearity, accuracy, precision, system suitability, specificity, and robustness to ensure the reliability and accuracy of the method. [, , ]
A: A common synthesis route for Trimethylphloroglucinol involves a multi-step process starting with the nitration of mesitylene, followed by reduction, dinitration, another reduction step, and finally hydrolysis. []
A: Trimethylphloroglucinol has shown potential as a building block in the synthesis of covalent organic frameworks (COFs), which have applications in areas like filtration and separation technologies. [] Additionally, it has been investigated for its potential antiglycation properties. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




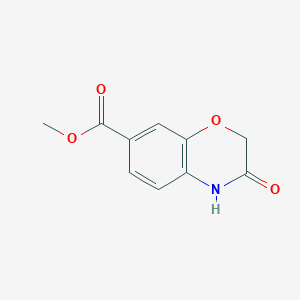
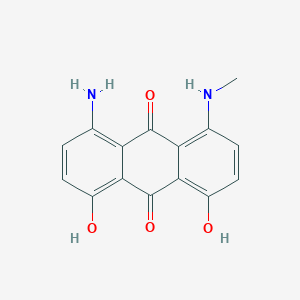



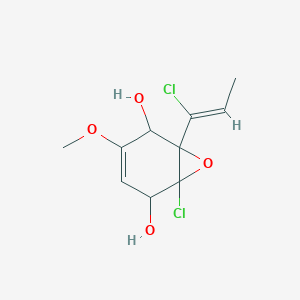


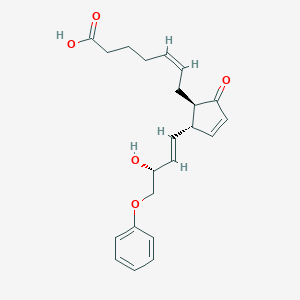
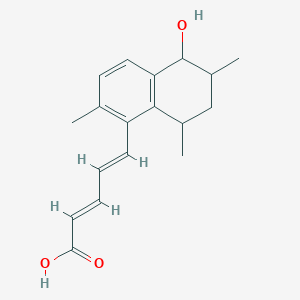
![Tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B127064.png)

